3,4,5-TRIMETHOXY-N-{2-[(3,4,5-TRIMETHOXYPHENYL)FORMAMIDO]PROPYL}BENZAMIDE
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Overview
Description
3,4,5-TRIMETHOXY-N-{2-[(3,4,5-TRIMETHOXYPHENYL)FORMAMIDO]PROPYL}BENZAMIDE is a synthetic compound that features a trimethoxyphenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
The synthesis of 3,4,5-TRIMETHOXY-N-{2-[(3,4,5-TRIMETHOXYPHENYL)FORMAMIDO]PROPYL}BENZAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with 3,4,5-trimethoxybenzoic acid and 3,4,5-trimethoxybenzoyl chloride.
Reaction Conditions: The reaction involves the formation of an amide bond between the benzoyl chloride and the amine group of the intermediate compound. This is typically achieved using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Purification: The product is purified using column chromatography, yielding the final compound as a crystalline solid.
Chemical Reactions Analysis
3,4,5-TRIMETHOXY-N-{2-[(3,4,5-TRIMETHOXYPHENYL)FORMAMIDO]PROPYL}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Substitution: The trimethoxy groups can undergo nucleophilic substitution reactions, where reagents like sodium hydride (NaH) and alkyl halides are used to introduce new functional groups.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Medicine: Research explores its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4,5-TRIMETHOXY-N-{2-[(3,4,5-TRIMETHOXYPHENYL)FORMAMIDO]PROPYL}BENZAMIDE involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions disrupt cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar compounds include:
3,4,5-trimethoxybenzoic acid: A precursor in the synthesis of the target compound.
3,4,5-trimethoxybenzoyl chloride: Another precursor used in the synthesis.
3,4,5-trimethoxyphenyl derivatives: These compounds share the trimethoxyphenyl group and exhibit similar biological activities.
The uniqueness of 3,4,5-TRIMETHOXY-N-{2-[(3,4,5-TRIMETHOXYPHENYL)FORMAMIDO]PROPYL}BENZAMIDE lies in its specific structure, which allows it to interact with multiple molecular targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C23H30N2O8 |
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Molecular Weight |
462.5 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-[2-[(3,4,5-trimethoxybenzoyl)amino]propyl]benzamide |
InChI |
InChI=1S/C23H30N2O8/c1-13(25-23(27)15-10-18(30-4)21(33-7)19(11-15)31-5)12-24-22(26)14-8-16(28-2)20(32-6)17(9-14)29-3/h8-11,13H,12H2,1-7H3,(H,24,26)(H,25,27) |
InChI Key |
GJYBMGDRIGIOBX-UHFFFAOYSA-N |
SMILES |
CC(CNC(=O)C1=CC(=C(C(=C1)OC)OC)OC)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Canonical SMILES |
CC(CNC(=O)C1=CC(=C(C(=C1)OC)OC)OC)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
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